molecular formula C7H6ClN3O2S B13270628 1H-Indazole-3-sulfonamide, 4-chloro-

1H-Indazole-3-sulfonamide, 4-chloro-

Cat. No.: B13270628
M. Wt: 231.66 g/mol
InChI Key: DQWKZUKFAGEGSW-UHFFFAOYSA-N
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Description

1H-Indazole-3-sulfonamide, 4-chloro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a sulfonamide group and a chlorine atom in the 4-position enhances its chemical reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3-sulfonamide, 4-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 1H-Indazole-3-sulfonamide, 4-chloro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . The chlorine atom enhances the compound’s binding affinity to its targets, increasing its potency . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Uniqueness: 1H-Indazole-3-sulfonamide, 4-chloro- is unique due to the presence of both the sulfonamide group and the chlorine atom, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C7H6ClN3O2S

Molecular Weight

231.66 g/mol

IUPAC Name

4-chloro-2H-indazole-3-sulfonamide

InChI

InChI=1S/C7H6ClN3O2S/c8-4-2-1-3-5-6(4)7(11-10-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)

InChI Key

DQWKZUKFAGEGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Cl)S(=O)(=O)N

Origin of Product

United States

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